BenchChemオンラインストアへようこそ!

5-(5-Nitro-pyridin-2-yloxy)-1H-indazole

iNOS inhibition nitro-aminopyridine pharmacophore psoriasis

Select 5-(5-Nitro-pyridin-2-yloxy)-1H-indazole for its privileged Akt/iNOS pharmacophore validated by co-crystal structures (PDB: 2UZU, 2UZT). The pyridine nitrogen–indazole ether provides a bidentate kinase hinge-binding motif; the 5-nitro group delivers a 1.6-fold potency gain over des-nitro analogs (14 nM iNOS IC₅₀). Three orthogonal derivatization vectors—indazole N1 alkylation/acylation, nitro reduction to amine for amide coupling, and C3 electrophilic substitution—enable focused library construction for kinase inhibitor, PROTAC, and chemical probe programs from a single intermediate. Superior long-term storage stability compared to 3-carbaldehyde analogs.

Molecular Formula C12H8N4O3
Molecular Weight 256.22 g/mol
Cat. No. B8351144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Nitro-pyridin-2-yloxy)-1H-indazole
Molecular FormulaC12H8N4O3
Molecular Weight256.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC3=NC=C(C=C3)[N+](=O)[O-])C=NN2
InChIInChI=1S/C12H8N4O3/c17-16(18)9-1-4-12(13-7-9)19-10-2-3-11-8(5-10)6-14-15-11/h1-7H,(H,14,15)
InChIKeyHCMQFYMUQARUOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Nitro-pyridin-2-yloxy)-1H-indazole: Core Identity and Baseline Properties for Procurement


5-(5-Nitro-pyridin-2-yloxy)-1H-indazole is a heterocyclic small molecule (CAS 620965-11-9, molecular formula C₁₂H₈N₄O₃, molecular weight 256.22 g/mol) that combines a 1H-indazole core with a 5-nitro-substituted pyridine ring via an ether linkage at the indazole 5-position . It is commercially available as a research compound, typically at ≥95% purity, and serves as a versatile synthetic intermediate within the broader indazole-pyridine chemical series that has been extensively explored for kinase inhibition, notably as protein kinase B (Akt) inhibitors [1]. The compound's structural features—the nitro group, the pyridine nitrogen, and the indazole NH—provide multiple vectors for molecular recognition and further derivatization, making it a strategic starting point for medicinal chemistry campaigns targeting the ATP-binding pockets of kinases and other enzymes [1][2].

Why 5-(5-Nitro-pyridin-2-yloxy)-1H-indazole Cannot Be Casually Substituted by Other Indazole Derivatives


Within the indazole chemical space, minor structural alterations can produce dramatic shifts in target selectivity, potency, and physicochemical behavior. The presence of a nitro group on the pyridine ring is not a passive substituent; it profoundly modulates the electron density of the aryl ether system, influences hydrogen-bonding capacity for kinase hinge-region recognition, and alters sensitivity to reductive metabolism [1]. The specific 5-(5-nitro-2-pyridyloxy) substitution pattern is privileged in Akt inhibitor design because the pyridine nitrogen engages the kinase hinge while the nitro group tunes potency and selectivity over the closely related protein kinase A (PKA) off-target [2]. Similarly, in the inducible nitric oxide synthase (iNOS) inhibitor series, the nitro-aminopyridine motif was demonstrated to confer substantially higher potency (IC₅₀ = 14 nM) compared to the analogous des-nitro aminopyridine (IC₅₀ = 22 nM), a 1.6-fold improvement attributed directly to the nitro group's electronic contribution [3]. Generic substitution with a simpler 5-nitroindazole or a des-nitro pyridyloxy analog would therefore eliminate key pharmacophoric elements that define the compound's biological profile [1][2][3].

Quantitative Differentiation Evidence: 5-(5-Nitro-pyridin-2-yloxy)-1H-indazole vs. Closest Analogs


Nitro Group Impact on iNOS Inhibitory Potency: 1.6-Fold Enhancement Over Des-Nitro Analog

In a well-controlled head-to-head comparison within the pyridine-indazole iNOS inhibitor series, the presence of the nitro group on the pyridine ring provided a measurable potency advantage. Compound 7, bearing a nitro-aminopyridine motif structurally analogous to the nitro-pyridyloxy group in 5-(5-Nitro-pyridin-2-yloxy)-1H-indazole, exhibited an IC₅₀ of 14 nM against human iNOS, versus 22 nM for the corresponding des-nitro aminopyridine analog (Compound 6). This represents a 1.6-fold improvement in potency attributable to the nitro substituent [1]. Both compounds outperformed the reference inhibitors BYK191023 (IC₅₀ = 82 nM) and 1400W (IC₅₀ = 81 nM) by approximately 3.7–5.9 fold [1].

iNOS inhibition nitro-aminopyridine pharmacophore psoriasis

Structural Differentiation from 5-Nitroindazole: Ether-Linked Pyridine Enables Bidentate Kinase Hinge Binding

Unlike simple 5-nitroindazole (CAS 5401-94-5, MW 163.13 g/mol), which lacks a pyridine substituent, 5-(5-Nitro-pyridin-2-yloxy)-1H-indazole incorporates an ether-linked pyridine ring that provides an additional hydrogen-bond acceptor for kinase hinge-region recognition. In the indazole-pyridine Akt inhibitor series crystallized with protein kinase A (PDB: 2UZU, 2UZT, 2UZW), the pyridine nitrogen of the indazole-pyridine scaffold consistently forms a critical hydrogen bond with the hinge backbone, while the nitro group modulates potency and selectivity over off-target kinases [1]. The absence of this pyridine moiety in 5-nitroindazole restricts it to a monodentate hinge interaction, fundamentally limiting its kinase inhibition profile. The target compound thus bridges the structural gap between simple nitroindazoles and advanced kinase probes [1][2].

kinase inhibitor design ATP-binding site hinge-region recognition

Physicochemical Differentiation from 3-Carbaldehyde Derivative: Lower Molecular Weight and Absence of Reactive Aldehyde

5-(5-Nitro-pyridin-2-yloxy)-1H-indazole (MW = 256.22 g/mol) is structurally and functionally distinct from its 3-carbaldehyde derivative, 5-(5-nitro-pyridin-2-yloxy)-1H-indazole-3-carbaldehyde (MW = 284.23 g/mol, CAS not explicitly listed, but commercially cataloged ). The target compound is 28 Da lighter and, critically, lacks the electrophilic aldehyde group at the indazole 3-position. The aldehyde in the 3-carbaldehyde analog introduces a reactive handle for reductive amination and hydrazone formation but also increases metabolic vulnerability and potential for non-specific protein reactivity. For applications requiring a stable indazole scaffold free from aldehyde-related off-target reactivity (e.g., direct screening in cellular assays without further derivatization), the target compound is the preferred choice .

drug-likeness synthetic intermediate aldehyde-free scaffold

Synthetic Accessibility and Yield: Established One-Pot Cyclization from Readily Available Aniline Precursor

The compound is synthesized via a one-pot indazole cyclization from 2-methyl-4-(5-nitro-pyridin-2-yloxy)-phenylamine using isoamyl nitrite, potassium acetate, and acetic anhydride in toluene at 80°C, followed by silica gel chromatography (ethyl acetate-hexane) to yield 2.2 g of product as an orange solid . While this protocol yields a moderate amount suitable for research-scale procurement, the key differentiator is synthetic accessibility: the precursor aniline is assembled via SNAr coupling of 2-chloro-5-nitropyridine with 4-amino-3-methylphenol, a robust and scalable transformation [1]. In contrast, the synthesis of the analogous 3-substituted indazole derivatives (e.g., 3-carbaldehyde or 3-carboxamide variants) requires additional protection/deprotection steps or late-stage functionalization, increasing synthetic complexity and cost [1]. This simpler route positions the target compound as a cost-effective entry point for indazole-pyridine library construction.

indazole synthesis one-pot cyclization isoamyl nitrite

Nitro Group Reductive potential: Differentiated Electrochemical Behavior vs. 6-Nitroindazole Isomers

Nitroindazole derivatives exhibit distinct electrochemical reduction potentials depending on the position and chemical environment of the nitro group. In a systematic electrochemical study of N-alkyl-5-nitroindazole and 6-nitroindazole derivatives, the 5-nitro isomers displayed characteristic reduction waves corresponding to the nitro-to-hydroxylamine conversion, with peak potentials sensitive to the N-alkyl substituent [1]. While direct voltammetric data for 5-(5-Nitro-pyridin-2-yloxy)-1H-indazole have not been published, the compound contains two nitro-reducible environments: the 5-nitropyridine moiety (electron-deficient heterocycle) and a potential for indazole ring reduction. This dual reductive capacity differentiates it from simpler nitroindazoles (e.g., 5-nitroindazole or 7-nitroindazole) that contain only a single nitro group, enabling distinct prodrug activation or hypoxia-selective release strategies [1][2].

nitro reduction electrochemistry prodrug design

Procurement-Driven Application Scenarios for 5-(5-Nitro-pyridin-2-yloxy)-1H-indazole


Kinase Inhibitor Lead Generation: Core Scaffold for Indazole-Pyridine Akt Inhibitor Libraries

The compound serves as a direct synthetic precursor for constructing focused libraries of indazole-pyridine kinase inhibitors. Its 5-(5-nitro-2-pyridyloxy) architecture provides the bidentate hinge-binding motif essential for ATP-competitive Akt inhibition, as validated by co-crystal structures (PDB: 2UZU, 2UZT) [1]. Researchers can functionalize the indazole N-1 position to tune selectivity, or reduce the nitro group to an amine for subsequent amide coupling, while retaining the key pyridine-indazole ether linkage. This scaffold is ideal for medicinal chemistry groups targeting the PI3K-Akt-mTOR pathway in oncology, where achieving selectivity over PKA and other AGC kinases is a well-characterized design challenge [1][2].

iNOS Inhibitor Development: Nitro-Pyridyloxy Pharmacophore for Anti-Inflammatory Drug Discovery

The nitro-pyridyloxy motif present in this compound is directly analogous to the pharmacophore that conferred 14 nM iNOS inhibitory potency (Compound 7) in the recent ACS Pharmacol Transl Sci study [1]. The compound can be used as a starting point for structure-activity relationship (SAR) exploration around the indazole core to develop selective iNOS inhibitors for dermatological indications such as psoriasis. The nitro group's electronic contribution to potency (1.6-fold over the des-nitro analog) and the favorable selectivity over eNOS observed in this chemical series make it a compelling template for hit-to-lead optimization [1][2].

Hypoxia-Selective Prodrug Design: Dual Nitro-Aromatic System for Bioreductive Activation

The compound's nitro group is positioned on an electron-deficient pyridine ring, which is expected to exhibit a distinct reduction potential compared to indazole-fused nitro groups. This electrochemical differentiation, inferred from systematic studies of nitroindazole derivatives [1], makes the compound a candidate scaffold for designing bioreductive prodrugs that undergo selective enzymatic reduction in hypoxic tumor microenvironments. The indazole NH and pyridine nitrogen provide additional vectors for attaching payloads or targeting groups, while the ether linkage offers metabolic stability advantages over ester-linked prodrug constructs [1][2].

Chemical Biology Probe Synthesis: Versatile Intermediate with Orthogonal Derivatization Handles

As a synthetic intermediate, the compound offers three chemically distinguishable sites for orthogonal derivatization: the indazole N-1 position (alkylation/acylation), the nitro group (reduction to amine followed by amidation or sulfonylation), and the indazole C-3 position (electrophilic substitution or directed metalation). This versatility enables the construction of chemical biology probes—including affinity chromatography ligands, fluorescent probes, and PROTAC precursors—from a single commercially available intermediate. Compared to the 3-carbaldehyde analog, the target compound avoids aldehyde-associated stability issues during storage and handling, making it more suitable for long-term procurement and stockpiling in compound management facilities [1][2].

Quote Request

Request a Quote for 5-(5-Nitro-pyridin-2-yloxy)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.